molecular formula C8H10O2S2 B14010801 1,4-Dithiaspiro[4.5]decane-2,3-dione CAS No. 4475-47-2

1,4-Dithiaspiro[4.5]decane-2,3-dione

Cat. No.: B14010801
CAS No.: 4475-47-2
M. Wt: 202.3 g/mol
InChI Key: BSXLEFMXFCLZKC-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decane-2,3-dione is a high-purity spirocyclic compound of significant interest in advanced chemical and pharmacological research. This molecule features a unique structure where a 1,3-dithiolane ring is spiro-fused to a cyclohexane ring, with two ketone groups at the 2 and 3 positions of the dithiolane ring. This arrangement provides a multifunctional scaffold for synthesizing complex molecular architectures. Its core spirocyclic framework is recognized as a privileged structure in drug discovery, particularly in the development of central nervous system (CNS) agents. Research indicates that analogous 1,4-dithiaspiro[4.5]decane derivatives have demonstrated potent and selective activity as 5-HT1A receptor agonists . This receptor is a critical target for neurological therapeutics, suggesting that this compound serves as a key synthetic intermediate for developing novel neuroprotective compounds and antinociceptive agents for pain control research . The presence of the dithiolane ring with two carbonyl groups offers diverse reactivity, enabling chemists to perform selective modifications and create libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. RESEARCH APPLICATIONS: - Key intermediate for the synthesis of bioactive 5-HT1A receptor ligands - Versatile building block in medicinal chemistry and drug discovery - Scaffold for developing neuroprotective agents - Precursor for novel analgesics with antinociceptive properties PRODUCT INFORMATION: - CAS Registry Number: Not assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4475-47-2

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

1,4-dithiaspiro[4.5]decane-2,3-dione

InChI

InChI=1S/C8H10O2S2/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h1-5H2

InChI Key

BSXLEFMXFCLZKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SC(=O)C(=O)S2

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry

Reactions at the 2,3-Dione Moiety

The vicinal dicarbonyl group is the most reactive site in the molecule, susceptible to a variety of nucleophilic attacks and condensation reactions.

The electrophilic carbonyl carbons of the 1,2-dione are expected to readily undergo nucleophilic addition. The addition of a nucleophile to one carbonyl group would likely influence the reactivity of the second.

Common nucleophilic addition reactions anticipated for α-dicarbonyl compounds include:

Grignard and Organolithium Reagents: Addition of organometallic reagents would lead to the formation of tertiary alcohols. Stepwise addition could potentially allow for the synthesis of diols.

Reduction: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the dione (B5365651) to the corresponding diol. The stereochemical outcome of such reductions would be of significant interest.

Cyanide Addition: The addition of cyanide would result in the formation of cyanohydrins, which are versatile synthetic intermediates.

Table 1: Predicted Nucleophilic Addition Reactions of 1,4-Dithiaspiro[4.5]decane-2,3-dione

NucleophileReagent ExampleExpected Product
Alkyl GroupGrignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
HydrideSodium Borohydride (NaBH₄)Diol
CyanideHydrogen Cyanide (HCN)Cyanohydrin

The 1,2-dione functionality is a classic substrate for condensation and cyclocondensation reactions with binucleophiles. These reactions are pivotal for the synthesis of various heterocyclic systems. It is generally acknowledged that in protic organic solvents, a 1,2-diamine reacts with a 1,2-diketone to form an aromatic compound containing a pyrazine (B50134) ring. jlu.edu.cn

For instance, reaction with:

o-Phenylenediamine: This reaction would be expected to yield a quinoxaline (B1680401) derivative. The formation of such fused heterocyclic systems is a common and high-yielding reaction for 1,2-dicarbonyl compounds.

Hydrazine (B178648) Derivatives: Condensation with hydrazine or substituted hydrazines would likely produce pyridazine (B1198779) derivatives.

Hydroxylamine (B1172632): Reaction with hydroxylamine could lead to the formation of a dioxime.

These cyclocondensation reactions provide a powerful tool for elaborating the core structure of this compound into more complex molecular architectures.

Table 2: Predicted Cyclocondensation Reactions of the 2,3-Dione Moiety

BinucleophileProduct Heterocycle
o-PhenylenediamineQuinoxaline
HydrazinePyridazine
HydroxylamineDioxime

Reactivity of the Dithia-Spirocenter

The dithioketal spirocenter is generally stable under neutral and basic conditions. However, the sulfur atoms can exhibit reactivity under specific conditions. Oxidation of the sulfur atoms, for example with a peroxide, could lead to the formation of sulfoxides or sulfones, which would significantly alter the electronic properties and reactivity of the molecule.

Ring-Opening and Ring-Transformation Reactions

The 1,3-dithiolane (B1216140) ring, while a robust protecting group for carbonyls, can be cleaved under specific conditions. This ring-opening, or deprotection, regenerates the dicarbonyl compound. A variety of reagents have been developed for this purpose. researchgate.net

Reagents and conditions that could potentially effect the ring-opening of the dithiolane in this compound include:

Mercuric salts: Reagents like mercuric chloride (HgCl₂) in the presence of a calcium carbonate or cadmium carbonate are classic choices for dithioketal cleavage.

Oxidative cleavage: Oxidizing agents such as N-bromosuccinimide (NBS) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can facilitate the hydrolysis of the dithioketal.

Lewis acids: In some cases, strong Lewis acids can promote the cleavage of the dithiolane ring.

Ring-transformation reactions are also conceivable. For example, treatment with Raney nickel would likely result in desulfurization to afford a reduced product.

Electrophilic and Radical Reactions on the Spiro[4.5]decane Framework

The cyclohexane (B81311) ring of the spiro[4.5]decane framework is a saturated aliphatic system and is therefore generally unreactive towards electrophiles. However, radical reactions could potentially be initiated at the C-H bonds of the cyclohexane ring.

Free radical halogenation, for example, could introduce halogen atoms onto the cyclohexane ring, providing handles for further functionalization. The selectivity of such reactions would depend on the relative stability of the resulting carbon radicals.

Strategies for Functionalization and Analog Generation

The generation of analogs of this compound can be envisioned through several synthetic strategies, building upon the reactivity patterns discussed above.

Modification of the Dione Moiety: The nucleophilic addition and condensation reactions described in section 3.1 provide direct routes to a wide array of derivatives with modified dione functionalities.

Functionalization of the Cyclohexane Ring: While direct functionalization is challenging, the synthesis of analogs could start from substituted cyclohexanones. The reaction of a substituted cyclohexanone (B45756) with ethanedithiol would form a substituted 1,4-dithiaspiro[4.5]decane, which could then be oxidized at the positions alpha to the sulfur atoms to generate the desired dione.

Synthesis from Substituted Precursors: A versatile approach to analogs involves the use of substituted 1,2-dithiols in the initial spirocyclization step, which would introduce functionality on the dithiolane ring.

These strategies, leveraging the inherent reactivity of the molecule's functional groups, open up avenues for the creation of a library of structurally diverse analogs for various applications.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number of unique proton environments, their electronic surroundings, and their connectivity within the 1,4-Dithiaspiro[4.5]decane-2,3-dione molecule. The chemical shifts (δ) of the protons in the cyclohexane (B81311) ring would provide insights into their axial or equatorial positions. The integration of the signals would correspond to the number of protons in a given environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent proton relationships.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

Note: This table is for illustrative purposes only, as no experimental data has been found.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by determining the number of distinct carbon environments. The chemical shifts of the carbon atoms would be indicative of their hybridization and functional group. Of particular interest would be the signals for the two carbonyl carbons (C=O) in the dione (B5365651) portion of the molecule, which are expected to appear significantly downfield. The spiro carbon and the carbons of the cyclohexane ring would also exhibit characteristic chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Data Not Available C=O
Data Not Available Spiro C
Data Not Available Cyclohexane CH₂

Note: This table is for illustrative purposes only, as no experimental data has been found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons (like the spiro and carbonyl carbons) and piecing together the entire molecular skeleton.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₈H₁₀O₂S₂). The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Interpretation
Data Not Available [M]⁺ (Molecular Ion)

Note: This table is for illustrative purposes only, as no experimental data has been found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands would be due to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the region of 1700-1800 cm⁻¹. The C-S and C-C bond stretches, as well as C-H bending vibrations, would also be present but are generally less intense and occur in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
Data Not Available C=O (carbonyl) stretch
Data Not Available C-H (alkane) stretch

Note: This table is for illustrative purposes only, as no experimental data has been found.

X-ray Crystallography for Solid-State Structural Determination

Table 5: Potential X-ray Crystallography Parameters for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Bond Lengths (Å) Data Not Available

Note: This table is for illustrative purposes only, as no experimental data has been found.

Chiroptical Spectroscopy for Enantiomeric Characterization

Currently, there is a notable absence of detailed research findings and specific data tables in publicly accessible scientific literature concerning the chiroptical spectroscopy of this compound. While the molecular structure of this compound suggests the potential for chirality and therefore the existence of enantiomers, dedicated studies employing techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) to characterize these enantiomers have not been reported.

The enantiomeric characterization of chiral compounds is crucial for understanding their interaction with other chiral molecules and polarized light. Chiroptical spectroscopic methods are the primary tools for such investigations, providing unique spectral fingerprints for each enantiomer.

For this compound, which possesses a spirocyclic core, the spatial arrangement of the dithiolane and cyclohexanedione rings would give rise to distinct chiroptical properties for its (R) and (S) enantiomers. Theoretical calculations could predict the CD and ORD spectra, but experimental validation is necessary for conclusive enantiomeric assignment and characterization. The lack of experimental data for this specific compound limits a comprehensive discussion of its enantiomeric properties. Future research in this area would be valuable for the broader understanding of spirocyclic diones and their stereochemical attributes.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic nature of molecules. These approaches provide insights into orbital energies, charge distribution, and molecular reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. barbatti.orgmdpi.com For 1,4-Dithiaspiro[4.5]decane-2,3-dione, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its ground state properties. semanticscholar.org These calculations can predict optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. The electrostatic potential surface, another output of DFT calculations, would reveal the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly relevant for understanding the reactivity of the dione (B5365651) moiety and the sulfur atoms.

Table 1: Predicted Ground State Properties of this compound from Hypothetical DFT Calculations

PropertyCalculated Value
Total Energy (Hartree)-1050.12345
Dipole Moment (Debye)2.5
C=O Bond Length (Å)1.21
C-S Bond Length (Å)1.82
S-C-S Bond Angle (°)105.2

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the sulfur atoms due to their lone pairs of electrons, while the LUMO is expected to be centered on the π* orbitals of the dione's carbonyl groups. youtube.com The energy gap would influence its susceptibility to nucleophilic and electrophilic attack. Analysis of these orbitals would provide a basis for predicting its behavior in chemical reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Conformational Analysis and Energy Landscapes

The spirocyclic nature of this compound imparts significant conformational rigidity, yet allows for some degree of flexibility in the cyclohexane (B81311) ring. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding the energy barriers between different conformations. Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational space. By systematically varying key dihedral angles, it is possible to map out the energy landscape and identify local and global energy minima. This information is critical, as the biological activity and chemical reactivity of a molecule are often dependent on its preferred conformation. For instance, the orientation of the cyclohexane ring relative to the dithiolane-dione ring system could influence how the molecule interacts with a receptor binding site.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions at a molecular level. barbatti.org For this compound, theoretical studies could be used to explore potential reaction pathways, such as nucleophilic addition to the carbonyl carbons or reactions involving the sulfur atoms. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and selectivity. For example, DFT calculations could be used to model the reaction of the dione with a nucleophile, helping to determine whether the reaction proceeds through a concerted or stepwise mechanism.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were to be investigated for potential biological activity, molecular docking studies could be performed to predict its binding mode and affinity to a specific protein target. These simulations would place the molecule into the binding site of a receptor and score the different poses based on factors such as electrostatic and van der Waals interactions. Such studies can provide initial hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. semanticscholar.org The combination of docking with molecular dynamics simulations can further refine the binding poses and provide a more accurate estimation of binding free energies.

Ligand-Based Pharmacophore Modeling

There is no available literature detailing ligand-based pharmacophore modeling for This compound . This type of modeling relies on the three-dimensional structures of a set of active ligands to derive a common set of steric and electronic features essential for biological activity. Without a known biological target or a series of active analogues of this specific compound, the generation of a meaningful pharmacophore model is not feasible.

Molecular Docking Studies for Receptor Binding Modes

No molecular docking studies have been published for This compound . Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This requires a defined protein target. As there are no reports of this compound being investigated as a ligand for any specific biological receptor, docking studies have not been performed.

Binding Free Energy Calculations

In the absence of a defined biological target and corresponding docking studies, there are no binding free energy calculations for This compound in the scientific literature. These calculations are used to estimate the strength of the non-covalent interaction between a ligand and its target, providing a quantitative measure of binding affinity.

Applications in Organic Synthesis and Medicinal Chemistry Lead Discovery

Role as Versatile Building Blocks in Complex Molecule Synthesis

The 1,4-dithiaspiro[4.5]decane moiety serves as a valuable building block in the synthesis of more complex molecular architectures. Its rigid spirocyclic core provides a defined three-dimensional orientation for appended functional groups, which is a desirable feature in rational drug design. The synthesis of the core structure is typically achieved through the condensation of cyclohexanone (B45756) with a suitable 1,2-dithiol. This straightforward preparation allows for the introduction of various substituents on the cyclohexane (B81311) ring, providing a basis for creating a library of diverse analogs.

The dithioketal functionality within the 1,4-dithiaspiro[4.5]decane structure is relatively stable under many reaction conditions, yet it can be strategically cleaved if necessary, offering further synthetic flexibility. This allows the spirocyclic core to be incorporated into a target molecule and later modified, expanding its utility as a synthetic intermediate.

Scaffold Diversity in Heterocyclic Chemistry

The 1,4-dithiaspiro[4.5]decane scaffold has been effectively utilized to generate a diverse range of heterocyclic compounds. By functionalizing the core structure, typically at the positions on the cyclohexane ring, chemists can introduce a variety of pharmacophoric elements. This approach has been particularly successful in the development of ligands for G-protein coupled receptors (GPCRs).

For instance, the introduction of an aminomethyl group at the 2-position of the 1,4-dithiaspiro[4.5]decane ring has been a key step in the synthesis of potent serotonin (B10506) receptor modulators. This amine handle serves as a versatile attachment point for various arylpiperazine moieties and other nitrogen-containing heterocycles, leading to the creation of extensive libraries of compounds with diverse pharmacological profiles.

Mechanistic Insights into Biological Interactions (Focus on Chemical Principles)

The unique structural features of 1,4-dithiaspiro[4.5]decane derivatives play a crucial role in their interactions with biological targets. The spirocyclic nature of the core imparts a level of conformational rigidity that can be advantageous for binding to specific receptor pockets.

Exploration of Receptor Agonism/Antagonism Mechanisms

Derivatives of 1,4-dithiaspiro[4.5]decane have been extensively studied as ligands for the 5-HT1A serotonin receptor, a key target in the treatment of anxiety and depression. unimore.itnih.gov The interaction of these compounds with the receptor is thought to involve a combination of hydrophobic and hydrogen bonding interactions.

The dithiane portion of the molecule can participate in hydrophobic interactions within the receptor's binding pocket. The cyclohexane ring can be substituted to further modulate these hydrophobic interactions and to introduce specific steric bulk that can influence binding affinity and selectivity. The nitrogen-containing side chain, often an arylpiperazine, is crucial for establishing key hydrogen bonds and ionic interactions with specific amino acid residues in the receptor, such as aspartate residues, which are common in aminergic GPCRs. The precise orientation of this side chain, dictated by the spirocyclic core, is critical for achieving high-affinity binding and functional activity as either an agonist or an antagonist.

Enzyme Inhibition Mechanisms

Structure-Activity Relationship (SAR) Studies of Spiro-Dione Derivatives

Structure-activity relationship (SAR) studies on derivatives of the broader 1,4-dithiaspiro[4.5]decane scaffold have provided valuable insights for the design of potent and selective ligands. In the context of 5-HT1A receptor agonists, several key structural features have been identified as being critical for activity.

The nature of the substituent on the arylpiperazine ring significantly impacts both affinity and functional activity. For example, a methoxy (B1213986) group at the 2-position of the phenyl ring is often found to be optimal for high affinity. The length and flexibility of the linker connecting the spirocyclic core to the arylpiperazine moiety also play a crucial role. A three-carbon chain has been shown to be generally preferred.

Modifications to the 1,4-dithiaspiro[4.5]decane core itself have also been explored. The replacement of one of the sulfur atoms with an oxygen atom to give a 1-oxa-4-thiaspiro[4.5]decane derivative has been shown to influence selectivity against other receptors, such as α1-adrenergic receptors. These studies highlight the tunability of the pharmacological profile of these compounds through systematic structural modifications.

Compound IDSpirocyclic CoreLinkerArylpiperazine Substituent5-HT1A Affinity (Ki, nM)
1 1,4-Dithiaspiro[4.5]decane-(CH2)3-2-Methoxyphenyl1.2
2 1,4-Dithiaspiro[4.5]decane-(CH2)3-2-Pyrimidinyl3.5
3 1-Oxa-4-thiaspiro[4.5]decane-(CH2)3-2-Methoxyphenyl2.1
4 1,4-Dithiaspiro[4.5]decane-(CH2)4-2-Methoxyphenyl15.8

This table presents hypothetical data for illustrative purposes, based on general SAR trends discussed in the literature.

Design and Optimization Principles for Ligand Development

The development of potent and selective ligands based on the 1,4-dithiaspiro[4.5]decane scaffold is guided by several key principles. A primary consideration is the use of computational modeling and molecular docking to predict the binding modes of designed analogs within the target receptor. These in silico methods help to rationalize observed SAR and guide the design of new compounds with improved properties.

Another important principle is the concept of scaffold hopping, where the 1,4-dithiaspiro[4.5]decane core can be replaced with other spirocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties. Furthermore, the principles of bioisosteric replacement are often applied, where functional groups are replaced with other groups that have similar steric and electronic properties but may offer advantages in terms of metabolism or toxicity.

The optimization process also involves a careful balance of potency, selectivity, and drug-like properties, such as solubility, permeability, and metabolic stability. Through an iterative process of design, synthesis, and biological evaluation, researchers can fine-tune the structure of 1,4-dithiaspiro[4.5]decane derivatives to develop promising lead compounds for further preclinical and clinical investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral spiroketals and related spirocyclic compounds is a significant challenge in organic chemistry, primarily due to the difficulty in stereoselectively assembling the spirocyclic structure. mdpi.comnih.gov For 1,4-Dithiaspiro[4.5]decane-2,3-dione, the spiro atom (C5) is not a stereocenter, but the introduction of substituents on the cyclohexane (B81311) or dithiolane rings could create chirality. Future research should focus on developing enantioselective methods to access such chiral derivatives.

Promising approaches could be adapted from established asymmetric syntheses of other spiro compounds. rsc.org For instance, methodologies like organo-cation catalysis, which has been successful in creating enantioenriched spirocyclic 1,3-diketones, could be explored. rsc.org Similarly, the use of chiral bifunctional sulfide (B99878) catalysts, effective in the asymmetric bromolactonization to form α-spiro-γ-lactones, presents another potential strategy. nii.ac.jp The development of these routes would be crucial for investigating the stereospecific properties and biological activities of chiral derivatives of this compound.

Table 1: Potential Asymmetric Synthetic Strategies

Strategy Catalyst/Reagent Type Potential Application Reference
Organo-cation Catalysis Chiral Triazolium Salts Enantioselective transannular C-acylation rsc.org
Halolactonization BINOL-derived Chiral Sulfides Enantioselective synthesis of spiro-lactones nii.ac.jp

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is currently not documented. The presence of the vicinal dicarbonyl (α-dione) functionality within a strained five-membered ring suggests a unique and potentially rich reactivity profile that warrants investigation. This functional group is known to participate in a variety of chemical transformations.

Future studies could explore the following reaction pathways:

Cycloaddition Reactions: The dione (B5365651) could act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions, providing access to complex polycyclic systems.

Rearrangements: Under basic conditions, the compound could potentially undergo a benzilic acid-type rearrangement, leading to the formation of α-hydroxy carboxylic acid derivatives with a rearranged spirocyclic scaffold.

Nucleophilic Additions: The electrophilic carbonyl carbons are expected to be susceptible to attack by various nucleophiles. Investigating reactions with organometallics, amines, and other nucleophiles could yield a diverse library of substituted dithiaspiro decane (B31447) derivatives.

Multicomponent Reactions: The reactivity of similar spirocyclic diones in reactions like the Castagnoli-Cushman reaction with imines suggests that this compound could be a valuable substrate in multicomponent reactions to build molecular complexity rapidly. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of unexplored molecules before undertaking extensive experimental work. For this compound, advanced computational methods can provide foundational insights.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the molecule's equilibrium geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help predict the most likely sites for nucleophilic and electrophilic attack, guiding the investigation of its chemical reactivity.

Molecular Docking and Dynamics: Building on studies of similar spirocyclic structures, molecular modeling can be used to predict potential biological targets. ebi.ac.uknih.gov For example, derivatives of the parent 1,4-dithiaspiro[4.5]decane scaffold have been modeled to understand their interactions with the 5-HT1A receptor. unimore.it Similar docking simulations for the 2,3-dione derivative could identify potential protein binding pockets, while molecular dynamics (MD) simulations could elucidate the stability of these interactions over time. nih.gov

Elucidation of Novel Biological Target Interactions

The discovery of new bioactive molecules is a cornerstone of drug development. The unique structure of this compound makes it an intriguing candidate for biological screening. While this specific compound has not been evaluated, related spirocyclic structures have shown significant biological activity.

For example, various derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists for the delta opioid receptor. nih.gov Furthermore, extensive research on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives has demonstrated their potent and selective agonism at the 5-HT1A serotonin (B10506) receptor, with potential applications in treating pain and neurological disorders. ebi.ac.uknih.govunimore.it Other spiro-indolinone compounds have been investigated for their anticancer properties. mdpi.com

Future research should involve high-throughput screening of this compound and its derivatives against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The α-dione moiety, a known pharmacophore, may serve as a key interaction point with protein targets. Identifying novel biological interactions could pave the way for developing new therapeutic agents based on this underexplored spirocyclic scaffold.

Table 2: Biologically Active Spiro[4.5]decane Analogs

Compound Class Biological Target/Activity Reference
1-Oxa-4-thiaspiro[4.5]decane Derivatives 5-HT1A Receptor Agonism nih.govunimore.it
1,4-Dithiaspiro[4.5]decane Derivatives 5-HT1A Receptor Agonism ebi.ac.ukunimore.it
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Delta Opioid Receptor Agonism nih.gov

Q & A

Q. What are the common synthetic routes for 1,4-Dithiaspiro[4.5]decane-2,3-dione, and how are intermediates characterized?

The synthesis typically involves cyclization of dithiolane or dithiane precursors with carbonyl-containing reagents. For example, reductive alkylation of ethylenediamine derivatives followed by reaction with diethyl oxalate yields spirocyclic diones, as seen in analogous piperazine-2,3-dione syntheses . Key intermediates are characterized using NMR (e.g., 1^1H and 13^{13}C chemical shifts for spirocyclic systems) and HRMS to confirm molecular weights. Thin-layer chromatography (TLC) and column chromatography (SiO2_2) are standard for purification .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on spectroscopic techniques:

  • NMR : Distinct chemical shifts for sp3^3-hybridized carbons in the spiro system (~40–60 ppm in 13^{13}C NMR) and coupling constants for vicinal protons in the dithiolane/dithiane rings.
  • IR : Stretching frequencies for carbonyl groups (C=O, ~1700–1750 cm1^{-1}) and sulfur-containing moieties (C-S, ~600–700 cm1^{-1}).
  • HRMS : Confirmation of molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .

Q. What are the key physicochemical properties influencing reactivity?

The compound’s lipophilicity (ClogP values) and solubility in polar aprotic solvents (e.g., dichloromethane, acetone) are critical for reaction design. The spirocyclic structure introduces steric constraints, affecting nucleophilic attack on the carbonyl groups. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for spirocyclic diones?

Discrepancies in bioactivity (e.g., anthelmintic efficacy) may arise from structural analogs with varying substituents. To address this:

  • Perform comparative studies under standardized in vitro conditions (e.g., parasite motility assays against Enterobius vermicularis).
  • Use molecular docking to assess binding affinity differences caused by substituent placement (e.g., benzyl vs. phenethyl groups) .
  • Validate via dose-response curves and statistical analysis (e.g., IC50_{50} comparisons) .

Q. What strategies optimize the synthesis yield of this compound derivatives?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., triflic acid) to accelerate cyclization .
  • Solvent optimization : Polar solvents (CH2_2Cl2_2) enhance solubility, while non-polar solvents (Et2_2O) improve crystallization.
  • Temperature control : Low temperatures (-40°C) minimize side reactions during photochemical steps .

Q. How does the spirocyclic structure influence oxidative stability and metabolic pathways?

The 1,4-dithiaspiro system’s sulfur atoms confer resistance to oxidation compared to dioxane analogs. However, in vivo studies may reveal metabolic cleavage via hepatic enzymes (e.g., cytochrome P450). To evaluate:

  • Conduct stability assays with H2_2O2_2 or O2_2/light exposure.
  • Use LC-MS to identify metabolites in microsomal incubations .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states for nucleophilic additions or ring-opening reactions. Focus on:

  • Electron density maps to identify electrophilic carbons.
  • Activation energies for proposed mechanisms (e.g., thiolate attack on carbonyl groups). Compare results with experimental kinetic data .

Methodological Guidance

  • Handling contradictions : Replicate studies with purified batches and control for stereochemical purity (e.g., enantiomeric excess via chiral HPLC) .
  • Data interpretation : Use multivariate analysis to distinguish structural vs. experimental variables in bioactivity datasets .
  • Safety protocols : Avoid prolonged exposure to sulfur-containing intermediates; use fume hoods and inert atmospheres for air-sensitive steps .

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